molecular formula C7H12N2O B186747 (1-isopropyl-1H-imidazol-2-yl)methanol CAS No. 135205-82-2

(1-isopropyl-1H-imidazol-2-yl)methanol

Cat. No.: B186747
CAS No.: 135205-82-2
M. Wt: 140.18 g/mol
InChI Key: KPVALOXOWYHUNU-UHFFFAOYSA-N
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Description

(1-isopropyl-1H-imidazol-2-yl)methanol is a chemical compound with the molecular formula C7H12N2O. It is an imidazole derivative, which is a class of compounds known for their diverse biological and chemical properties. Imidazole derivatives are commonly used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.

Biochemical Analysis

Biochemical Properties

(1-isopropyl-1H-imidazol-2-yl)methanol plays a significant role in biochemical reactions, particularly those involving enzyme interactions. The imidazole ring in this compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. For instance, it can interact with metalloenzymes, which are enzymes that contain metal ions as cofactors. These interactions can modulate the enzyme’s catalytic activity, either enhancing or inhibiting the biochemical reactions they catalyze .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the activity of kinases and phosphatases, which are enzymes that play crucial roles in cell signaling. By modulating these enzymes, this compound can alter the phosphorylation state of proteins, thereby impacting gene expression and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in metalloenzymes, affecting their structure and function. Additionally, this compound can act as an inhibitor or activator of certain enzymes, depending on the context of the interaction. These binding interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biological effects. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, potentially disrupting normal cellular processes and leading to cell death .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are part of metabolic networks, influencing the flux of metabolites through these pathways. For example, this compound may affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules. These interactions can alter the levels of metabolites and the overall metabolic balance within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be distributed to various cellular compartments, where it can exert its biological effects. The localization and accumulation of this compound are influenced by its interactions with cellular transport mechanisms and binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-1H-imidazol-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-lithio-1-isopropyl-1H-imidazole with formaldehyde. This reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .

Another method involves the Grignard reaction, where 2-formyl-1-isopropyl-1H-imidazole is reacted with isopropylmagnesium bromide. This method also requires anhydrous conditions and is typically carried out in an inert atmosphere to avoid moisture and oxygen .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reactions are optimized for yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-isopropyl-1H-imidazol-2-yl)methanol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from its methyl, ethyl, and propyl counterparts.

Properties

IUPAC Name

(1-propan-2-ylimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-4,6,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVALOXOWYHUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434795
Record name (1-isopropyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135205-82-2
Record name (1-isopropyl-1H-imidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the structure of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol in the context of its potential applications?

A1: The abstract highlights that (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol "and its derivatives have the potential to be used as precursors to the synthesis of biomimetic chelating ligands" []. This suggests that the specific arrangement of the adamantyl, isopropyl, and imidazole groups within the molecule, along with the reactive methanol moiety, makes it a suitable starting point for creating molecules that can selectively bind metal ions. This chelating ability is crucial for various biological processes and could lead to applications in fields like medicine or catalysis.

Q2: What spectroscopic data confirms the identity of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol?

A2: The research paper confirms the successful synthesis and characterization of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol using ¹H and ¹³C{¹H} NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis [].

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